N-(3,4-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide
Description
Chemical Context of Quinoline-4-Carboxamide Derivatives
Quinoline-4-carboxamides represent a critical subclass of nitrogen-containing heterocycles, characterized by a quinoline ring fused to a carboxamide functional group. The quinoline nucleus, a bicyclic structure comprising a benzene ring fused to a pyridine ring, provides a rigid planar framework that facilitates π-π stacking interactions with biological targets. The carboxamide group (-CONH-) introduces hydrogen-bonding capabilities, enhancing molecular recognition in enzymatic or receptor-binding sites.
This structural motif has been exploited in drug discovery, particularly in antimalarial and anticancer research. For example, DDD107498, a quinoline-4-carboxamide derivative, inhibits Plasmodium falciparum elongation factor 2 (PfEF2), demonstrating potent activity across multiple parasite life stages. Similarly, Chinese patent CN112920115A discloses quinoline-4-carboxamides as SIRT6 agonists with selective anticancer effects, particularly against pancreatic cancer. These applications underscore the scaffold’s adaptability to diverse therapeutic targets.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~24~H~18~Cl~2~N~2~O | |
| Molecular Weight | 421.32 g/mol | |
| SMILES Notation | O=C(C1=CC(C2=CC=C(C)C=C2C)=NC3=CC=CC=C13)NC4=CC=C(Cl)C(Cl)=C4 |
Structural Significance of Dichlorophenyl and Dimethylphenyl Substituents
The 3,4-dichlorophenyl and 2,4-dimethylphenyl substituents critically modulate the compound’s physicochemical and pharmacological profile:
- 3,4-Dichlorophenyl Group : The chlorine atoms at the 3- and 4-positions introduce electron-withdrawing effects, enhancing the carboxamide’s electrophilicity and stability against metabolic oxidation. Chlorine’s lipophilic character also improves membrane permeability, a key factor in bioavailability.
- 2,4-Dimethylphenyl Group : The methyl groups at the 2- and 4-positions on the pendant phenyl ring contribute steric bulk, potentially shielding the quinoline core from enzymatic degradation. Additionally, methyl substituents can fine-tune the molecule’s hydrophobic interactions within binding pockets.
These substituents collectively optimize the compound’s ligand efficiency and target engagement. For instance, in antimalarial quinoline-4-carboxamides, analogous aryl groups improved potency against drug-resistant Plasmodium strains by reducing conformational flexibility and enhancing binding to PfEF2.
Historical Development in Heterocyclic Chemistry
The synthesis of quinoline derivatives dates to the 19th century, with milestones such as the Skraup reaction (1880) and Friedländer synthesis (1882) enabling efficient construction of the quinoline core. The Skraup reaction involves cyclizing aniline with glycerol and sulfuric acid, while the Friedländer method condenses 2-aminobenzaldehyde with ketones. These classical routes laid the foundation for modern modifications, including the introduction of carboxamide and aryl groups.
Advances in catalytic and regioselective synthesis have since expanded the structural diversity of quinoline-4-carboxamides. For example, palladium-catalyzed cross-coupling reactions now enable precise installation of aryl substituents at specific quinoline positions. The compound this compound exemplifies this progress, combining traditional heterocyclic chemistry with contemporary medicinal design principles.
Table 2: Comparative Analysis of Quinoline Synthesis Methods
| Method | Reactants | Key Advantages | Limitations |
|---|---|---|---|
| Skraup Reaction | Aniline, glycerol, H~2~SO~4~ | High yield for unsubstituted quinolines | Violent reaction conditions |
| Friedländer Synthesis | 2-Aminobenzaldehyde, ketones | Regioselective for 2-substituted quinolines | Limited to accessible ketones |
| Modern Cross-Coupling | Halogenated quinolines, aryl boronic acids | Precision in substituent placement | Requires palladium catalysts |
Properties
Molecular Formula |
C24H18Cl2N2O |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O/c1-14-7-9-17(15(2)11-14)23-13-19(18-5-3-4-6-22(18)28-23)24(29)27-16-8-10-20(25)21(26)12-16/h3-13H,1-2H3,(H,27,29) |
InChI Key |
GLTVUGPZFKYISC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Biological Activity
N-(3,4-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H19ClN2O
- Molecular Weight : 386.87 g/mol
- LogP : 6.497 (indicating high lipophilicity) .
Synthesis
The compound is synthesized through a series of chemical reactions involving quinoline derivatives and various substituents. The synthesis typically includes steps such as cyclization and oxidation, which enhance the yield and purity of the final product. The specific reaction conditions and catalysts used can significantly affect the overall efficiency of the synthesis .
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit notable antibacterial properties. In studies evaluating a series of related compounds, it was found that many derivatives showed activity against Gram-positive bacteria and mycobacteria. Specifically, compounds with similar structures demonstrated efficacy comparable to clinically used antibiotics like ampicillin and rifampicin .
Cytotoxicity and Anticancer Potential
The cytotoxic profile of this compound has been assessed against various cancer cell lines. In particular, studies have shown that certain derivatives exhibit submicromolar activity against cancer cells, suggesting a potential for development as anticancer agents . The mechanism often involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation.
In Vivo Studies
In vivo studies using animal models have indicated that compounds similar to this compound can significantly reduce tumor growth. For example, derivatives tested on mice showed a marked decrease in tumor size compared to controls . These findings underscore the compound's potential as a therapeutic agent in oncology.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various quinoline derivatives against Staphylococcus aureus. Compounds structurally related to this compound demonstrated superior activity compared to traditional antibiotics .
- Anticancer Activity : A specific derivative was tested against HeLa and CaCo-2 cell lines, revealing significant cytotoxic effects at low concentrations (IC50 values in the submicromolar range). This positions it as a candidate for further development in cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar quinoline compounds have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Targeting Specific Enzymes : Many quinoline derivatives act by inhibiting enzymes crucial for bacterial survival or cancer cell proliferation .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds with quinoline structures exhibit potent anticancer properties. N-(3,4-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : It is believed that the compound interferes with cell cycle progression and induces apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound has shown activity against a range of bacterial and fungal pathogens. Studies indicate that it can disrupt microbial cell membranes and inhibit essential metabolic processes.
- Case Study : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of quinoline, including this compound, exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. It can potentially reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : In vitro studies have shown that the compound reduces the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as an electron transport layer enhances device performance.
- Performance Metrics : Devices incorporating this compound have shown improved efficiency and stability compared to traditional materials used in OLEDs .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Anticancer | Tumor growth inhibition | Induces apoptosis via PI3K/Akt pathway |
| Antimicrobial | Treatment against resistant bacteria | Effective against Staphylococcus aureus |
| Anti-inflammatory | Reducing cytokine production | Decreases TNF-alpha and IL-6 levels |
| Organic Electronics | Electron transport in OLEDs | Enhanced efficiency and stability |
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core and Amide Group
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Amide Group Modifications :
- The target compound ’s 3,4-dichlorophenyl amide group provides strong electron-withdrawing effects, enhancing stability and receptor interactions. In contrast, the tert-butyl analog () lacks aromaticity, reducing π-π interactions but increasing steric hindrance.
- The trifluoromethyl analog () combines chlorine and fluorine atoms, improving lipophilicity and resistance to oxidative metabolism.
Heterocyclic Additions :
- The thiazol-containing analog () introduces a sulfur atom and aromatic heterocycle, enabling hydrogen bonding and enhanced target engagement in enzyme pockets.
Preparation Methods
Core Quinoline Synthesis
The quinoline core is typically synthesized via classical or modified quinoline-forming reactions. Common methods include:
Skraup Synthesis : This involves the acid-catalyzed condensation of aniline derivatives with glycerol or other aldehydes/ketones, forming the quinoline ring system. This method is well-established for generating substituted quinolines with good yields and functional group tolerance.
Cyclization via Palladium-Catalyzed Reactions : Modern synthetic routes may employ palladium-catalyzed cross-coupling or cyclization reactions to assemble the quinoline nucleus, especially when sensitive substituents are present.
Formation of the Carboxamide Group at Position 4
The carboxamide functionality at the 4-position of the quinoline ring is introduced by:
Acylation of 4-Aminoquinoline Derivatives : Starting from a 4-aminoquinoline intermediate, reaction with 3,4-dichlorobenzoyl chloride (the acid chloride derivative of 3,4-dichlorobenzoic acid) under controlled conditions yields the target carboxamide. This step typically involves:
Amide Bond Formation via Coupling Reagents : Alternatively, coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used to activate the carboxylic acid of 3,4-dichlorobenzoic acid, which then reacts with the 4-aminoquinoline to form the amide bond.
Purification and Characterization
Purification : The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexane).
Characterization : The purity and structure are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to verify the chemical environment of protons and carbons.
High-Performance Liquid Chromatography (HPLC) : To assess purity and confirm retention time.
Mass Spectrometry (MS) : To confirm molecular weight (421.3 g/mol for this compound).
Infrared (IR) Spectroscopy : To confirm the presence of amide functional groups.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Quinoline Core Formation | Aniline derivative + glycerol or aldehyde | Acid catalyst (e.g., H2SO4), heat | Substituted quinoline | Skraup synthesis or Pd-catalyzed cyclization |
| 2 | 2-Position Arylation | 2-Haloquinoline + 2,4-dimethylphenyl boronic acid | Pd catalyst, base, DMF or toluene, inert atmosphere | 2-(2,4-dimethylphenyl)quinoline | Suzuki coupling preferred |
| 3 | Amide Formation at 4-Position | 4-Aminoquinoline + 3,4-dichlorobenzoyl chloride | Base (Et3N or pyridine), DCM or DMF, 0–25 °C | N-(3,4-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide | Amide bond formation |
| 4 | Purification | Crude product | Recrystallization or column chromatography | Pure target compound | Confirmed by NMR, HPLC, MS, IR |
Research Findings on Synthetic Routes
The use of dimethylformamide (DMF) as a solvent enhances solubility and reaction rates during coupling steps, improving yields.
Palladium-catalyzed cross-coupling reactions are favored for their selectivity and efficiency in attaching aryl groups to the quinoline core.
The amide bond formation step is critical and requires careful control of reaction conditions to avoid hydrolysis or side reactions.
Alternative synthetic strategies involving direct C–H activation and Rh(III)-catalyzed cyclizations have been explored in related quinoline derivatives, offering potential for more atom-economical syntheses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,4-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with substituted anilines. For example, analogs like 2-(3,4-dichlorophenyl)-quinoline-4-carboxamide ( ) are synthesized via HATU-mediated amide coupling, followed by oxidation with m-chloroperoxybenzoic acid (). Intermediates are characterized using thin-layer chromatography (TLC; Rf values) and ¹H-NMR to confirm regioselectivity and purity. Melting points are recorded to assess crystallinity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- ¹H-NMR : To verify substituent positions (e.g., dichlorophenyl and dimethylphenyl groups).
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., analogs in have MW ~463 g/mol).
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% is typical for research-grade compounds, as in ).
- Melting Point Analysis : To ensure consistency with literature values (e.g., analogs in report mp 62–64°C).
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : SAR studies require systematic variation of substituents. For example:
- Replace the 3,4-dichlorophenyl group with fluorophenyl ( ) or methoxyphenyl ( ) to assess halogen vs. electron-donating effects.
- Modify the quinoline core (e.g., pyridine or pyrimidine substitutions, as in ) to evaluate scaffold specificity.
- Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .
Advanced Research Questions
Q. How can discrepancies in synthetic yields or purity across studies be resolved?
- Methodological Answer : Contradictions may arise from reagent quality or reaction conditions. Solutions include:
- Optimized Catalyst Systems : Compare catalysts like HATU () vs. CoFe₂O₄ nanocomposites ( ) for coupling efficiency.
- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation.
- Purification Protocols : Employ gradient column chromatography or recrystallization (e.g., chlorinated solvents in ) .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with protein structures (e.g., kinase domains) to identify binding pockets.
- QSAR Modeling : Train models on analogs (e.g., dichlorophenyl acetamides in ) to predict activity.
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How can researchers investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Metabolic Stability : Use liver microsomes to identify metabolites (e.g., cytochrome P450-mediated oxidation).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures .
Q. What advanced spectroscopic methods resolve ambiguities in regiochemistry or stereochemistry?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures (as in ’s supplementary data).
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of substituents.
- IR Spectroscopy : Identify carbonyl stretching frequencies (amide I band ~1650 cm⁻¹) .
Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?
- Methodological Answer :
- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀ values) under varying substrate concentrations.
- Fluorescence Polarization : Track target engagement in real time.
- CRISPR-Cas9 Knockout Models : Validate target specificity using gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
